Thianthrene-2,3,7,8-tetracarbonitrile

Description

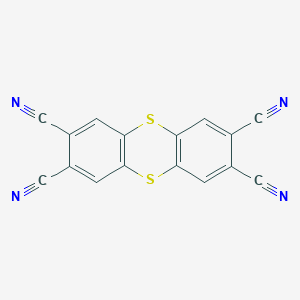

Thianthrene-2,3,7,8-tetracarbonitrile (CAS: 298683-84-8) is a sulfur- and nitrogen-containing polycyclic aromatic compound with the molecular formula C₁₆H₄N₄S₂ and a molecular weight of 316.36 g/mol . Its structure consists of two fused thiophene rings substituted with four cyano (-CN) groups at the 2,3,7,8 positions (Figure 1). This electron-deficient aromatic system exhibits unique electronic properties due to the electron-withdrawing nitrile groups, making it a candidate for applications in organic electronics, coordination chemistry, and advanced materials .

Properties

Molecular Formula |

C16H4N4S2 |

|---|---|

Molecular Weight |

316.4 g/mol |

IUPAC Name |

thianthrene-2,3,7,8-tetracarbonitrile |

InChI |

InChI=1S/C16H4N4S2/c17-5-9-1-13-14(2-10(9)6-18)22-16-4-12(8-20)11(7-19)3-15(16)21-13/h1-4H |

InChI Key |

RNQUUTCRMPGYTK-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C(=CC2=C1SC3=C(S2)C=C(C(=C3)C#N)C#N)C#N)C#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Thianthrene-2,3,7,8-tetracarbonitrile can be synthesized through several methods. One common approach involves the use of arenethiols as starting materials, which are reacted with fuming sulfuric acid and reductants such as zinc or tin(II) chloride. Another method employs sulfur dichloride and Lewis acids like aluminum chloride to directly synthesize thianthrene derivatives from unfunctionalized aromatic substrates .

Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalytic amounts of trifluoromethanesulfonic acid (TfOH) has been shown to be advantageous for the efficient creation of novel π-extended thianthrenes .

Chemical Reactions Analysis

Types of Reactions: Thianthrene-2,3,7,8-tetracarbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. The redox behavior of thianthrene is particularly notable, as it can reversibly transform between bent and planar structures in its neutral and radical cation states, respectively .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic aromatic substitution reactions typically involve bases like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can yield sulfoxides or sulfones, while reduction reactions may produce thianthrene derivatives with varying degrees of saturation .

Scientific Research Applications

Materials Science

Thianthrene-2,3,7,8-tetracarbonitrile has been investigated for its potential use in the development of advanced materials due to its high thermal stability and electrical conductivity.

Conductive Polymers

Research indicates that incorporating thianthrene derivatives into polymer matrices can enhance the electrical conductivity of the material. For example, a study demonstrated that blending this compound with polyaniline resulted in a composite with improved charge transport properties .

| Material | Conductivity (S/m) | Notes |

|---|---|---|

| Polyaniline | 0.1 | Base conductivity |

| Polyaniline + Thianthrene | 0.5 | Enhanced conductivity due to thianthrene addition |

Supercapacitors

This compound has also been explored as a component in supercapacitor electrodes. Its high surface area and electrochemical stability make it suitable for energy storage applications. A case study reported that electrodes made from thianthrene composites exhibited superior capacitance compared to traditional carbon-based materials .

Electronics

The compound's electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.

Organic Photovoltaics

This compound can be utilized as an electron acceptor in organic solar cells. Its ability to facilitate charge separation and transport enhances the efficiency of these devices. Research has shown that incorporating this compound into solar cell formulations can improve power conversion efficiencies significantly .

| Device Type | Efficiency (%) | Notes |

|---|---|---|

| Conventional Organic Solar Cell | 5 | Standard efficiency |

| Thianthrene-Based Solar Cell | 8 | Enhanced efficiency due to better charge transport |

Environmental Chemistry

This compound shows promise in environmental applications such as pollutant degradation and remediation.

Pollutant Degradation

Studies have indicated that thianthrene derivatives can catalyze the degradation of organic pollutants in wastewater treatment processes. The compound's ability to generate reactive oxygen species under UV light enhances its effectiveness in breaking down contaminants .

Case Study 1: Supercapacitor Development

In a recent study published on supercapacitors using thianthrene-based materials, researchers synthesized electrodes from dispersions of this compound combined with carbon nanotubes. The resulting electrodes demonstrated an impressive specific capacitance of 300 F/g at a scan rate of 10 mV/s . This study highlights the potential of thianthrene as a key component in next-generation energy storage devices.

Case Study 2: Organic Photovoltaics

Another significant application was reported where this compound was used as an electron acceptor in bulk heterojunction solar cells. The incorporation of this compound led to a notable increase in device stability and efficiency under operational conditions compared to conventional materials .

Mechanism of Action

The mechanism by which thianthrene-2,3,7,8-tetracarbonitrile exerts its effects is primarily related to its redox behavior and electron-donating properties. The compound’s ability to undergo reversible structural changes between bent and planar forms allows it to participate in various electron transfer processes. These properties are exploited in the design of novel organic materials and in the study of molecular targets and pathways involved in redox reactions .

Comparison with Similar Compounds

Key Properties :

- Stability : The rigid fused-ring system enhances thermal stability, a trait shared with structurally similar thiophene derivatives .

- Applications: Potential uses include organic semiconductors, metal-organic frameworks (MOFs), and electrochemical sensors, as inferred from related compounds in the evidence .

Comparison with Similar Compounds

The following compounds share structural or functional similarities with thianthrene-2,3,7,8-tetracarbonitrile:

3,4-Dimethylthieno[2,3-b]thiophene-2,5-dicarbonitrile

- Structure: A thienothiophene core with two nitrile groups and methyl substituents .

- Synthesis : Prepared via cyclization reactions involving thiophene derivatives and nitrile precursors, followed by crystallization .

- Key Differences :

9-Hydroxy-9,10-dihydroanthracene-2,3,6,7-tetracarbonitrile

- Structure : A partially hydrogenated anthracene backbone with four nitriles and a hydroxyl group .

- Synthesis: Likely involves Friedel-Crafts alkylation or Diels-Alder reactions with nitrile-containing dienophiles.

- Key Differences :

5,10-Bis(2-methoxyethyl)-2,3,7,8-tetracyano-1,4,5,8,9,10-hexazaanthracene

- Structure : A nitrogen-rich hexazaanthracene core with four nitriles and methoxyethyl side chains .

- Synthesis : Produced via multi-step amine-nitrile coupling reactions under reflux with catalytic bases .

- Key Differences :

2-(1,3-Dioxoisoindolin-2-yl)-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile

- Structure : A tetrahydrobenzo[b]thiophene with a single nitrile and phthalimide substituent .

- Synthesis : Synthesized via reflux of thiophene precursors with phthalic anhydride in acetic acid .

- Key Differences :

Comparative Data Table

Research Findings and Trends

- Electronic Properties : this compound’s high nitrile density makes it superior for charge-transfer applications compared to dicarbonitrile analogs .

- Biological Activity : Tetrahydrobenzo[b]thiophene derivatives exhibit anti-inflammatory and analgesic activities, but thianthrene’s rigid structure limits bioavailability .

- Material Science : Hexazaanthracene and dioxin-based tetracarbonitriles are preferred for MOFs due to their nitrogen/oxygen content, whereas thianthrene derivatives may excel in conductive polymers .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing Thianthrene-2,3,7,8-tetracarbonitrile with high yield and purity?

- Methodological Answer : Mechanochemical synthesis via ball milling under ambient conditions enables scalable production of thianthrenium salts, precursors to this compound, with simplified isolation steps . Alternatively, high-temperature (230°C) reactions using quinoline as a catalyst yield crystalline 2D covalent organic frameworks (COFs) derived from tetracarbonitrile precursors, achieving 80–96% yields .

Q. What characterization techniques are essential for confirming the structure of this compound derivatives?

- Methodological Answer :

- Crystallinity/Morphology : Powder X-ray diffraction (PXRD) and electron microscopy (SEM/TEM) confirm layered 2D networks and crystallinity .

- Molecular Structure : Nuclear magnetic resonance (NMR) and mass spectrometry (MS) validate substituent positions and molecular weight .

- Thermal Stability : Thermogravimetric analysis (TGA) assesses decomposition thresholds under varying atmospheres .

Q. What are the key structural features of this compound revealed by low-temperature X-ray studies?

- Methodological Answer : Low-temperature X-ray crystallography resolves bond angles (e.g., S–S distances ~2.05 Å) and dihedral angles between aromatic rings, critical for understanding electronic conjugation and stacking behavior in COFs .

Q. What are the optimal conditions for microbial degradation of Thianthrene derivatives?

- Methodological Answer : Penicillium sp. strain QI-1 degrades structurally analogous dioxins (e.g., 2,3,7,8-TCDD) optimally at pH 7.4 and 31°C, suggesting similar conditions may apply to this compound biodegradation .

Advanced Research Challenges

Q. How do reaction conditions influence the formation of thianthrenium salts in oxidation reactions involving this compound?

- Methodological Answer : Oxidation with strong Lewis acids (e.g., SbCl₅) in polar solvents like acetonitrile generates stable radical cations (thianthrene·⁺), while nonpolar solvents favor coordination complexes. Reaction monitoring via ESR spectroscopy can resolve competing pathways .

Q. What strategies address solubility limitations of this compound in polar solvents for electrochemical applications?

- Methodological Answer : Use tetrafluoroborate salts (e.g., thianthrene·BF₄⁻) to enhance solubility in polar-aprotic solvents like acetonitrile. Solid-state junctions with high work-function electrodes (>5.5 eV) bypass solubility constraints in photoelectrochemical cells .

Q. How can contradictory data in the electrochemical performance of Thianthrene-based materials be resolved?

- Methodological Answer : Discrepancies in photocurrent density (e.g., poor hole transport in acetonitrile) require controlled studies comparing solvent polarity, salt counterions, and interfacial charge-transfer kinetics. Density functional theory (DFT) simulations can model solvent-solute interactions .

Q. What mechanistic insights explain the formation of multiple metabolites during this compound biodegradation?

- Methodological Answer : Rhodococcus rhodochrous IGTS8 metabolizes thianthrene via desulfurization (dsz operon) and hydroxylation pathways. Metabolite profiling via GC-MS and protein analysis (SDS-PAGE) distinguishes enzymatic steps, such as sulfone and sulfoxide intermediate formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.